3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide
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Overview
Description
This compound features a fascinating combination of structural elements: a benzofuran ring, a pyrazole moiety, and a phenylpropanamide group. Let’s break it down:
Benzofuran: A bicyclic aromatic compound with a fused benzene and furan ring system.
Pyrazole: A five-membered heterocyclic ring containing two nitrogen atoms. Pyrazoles are prevalent in medicinal chemistry due to their versatile pharmacological properties.
Phenylpropanamide: A phenyl group attached to a propanamide backbone.
Preparation Methods
Industrial Production: If this compound is industrially produced, it likely involves multi-step synthesis, starting from commercially available precursors. Detailed information would require proprietary data or research publications.
Chemical Reactions Analysis
The compound may undergo various reactions:
Substitution Reactions: The phenyl group could undergo electrophilic aromatic substitution (e.g., halogenation, nitration) on the benzofuran ring.
Reduction: Reduction of the carbonyl group in the propanamide could yield an amine.
Oxidation: Oxidation of the benzofuran ring could lead to various functional groups.
Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.
Scientific Research Applications
Here’s where it gets exciting! Researchers have explored this compound’s potential in:
Mechanism of Action
Unfortunately, detailed mechanisms for this specific compound remain elusive. we can speculate that it interacts with cellular targets, affecting biological pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, benzofuran-based molecules are abundant. Researchers often compare them to other heterocyclic scaffolds to highlight their distinctiveness.
Remember, this compound’s full therapeutic potential awaits further exploration
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C24H27N3O2/c1-16-22(17(2)27(3)26-16)15-19-4-8-21(9-5-19)25-24(28)11-7-18-6-10-23-20(14-18)12-13-29-23/h4-6,8-10,14H,7,11-13,15H2,1-3H3,(H,25,28) |
InChI Key |
YDUWYTGKFZDNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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